GAT228

准备方法

合成路线和反应条件

GAT228 的合成涉及其前体 GAT211 的制备,然后对其对映异构体进行拆分。合成路线通常包括 2-苯基-1H-吲哚的硝化,形成 3-(2-硝基-1-苯基乙基)-2-苯基-1H-吲哚。 反应条件通常包括使用硝酸和硫酸作为硝化剂 .

工业生产方法

This compound 的工业生产方法没有详细记录。 该过程可能涉及大规模硝化反应,然后进行色谱分离以分离所需的对映异构体 .

化学反应分析

反应类型

GAT228 主要在 CB1 受体上发生变构调节反应。 在生理条件下,它不参与典型的有机反应,如氧化、还原或取代 .

常用试剂和条件

用于 this compound 合成的常用试剂包括硝酸、硫酸和各种溶剂,如二甲基亚砜 (DMSO),用于溶解 .

主要生成物

从 this compound 的合成中形成的主要产物是 3-(2-硝基-1-苯基乙基)-2-苯基-1H-吲哚的 R-(+)-对映异构体 .

科学研究应用

Pharmacological Applications

The applications of GAT228 span various fields, particularly in understanding and treating conditions related to cannabinoid signaling. Key areas of research include:

- Pain Management : By modulating CB1 receptor activity, this compound may offer alternative pain relief strategies with fewer side effects compared to traditional cannabinoid therapies.

- Neurological Disorders : Studies have indicated that this compound does not enhance endocannabinoid signaling in certain models (e.g., R6/2 mice), suggesting its potential role in managing neurodegenerative diseases without exacerbating symptom progression .

- Metabolic Disorders : The modulation of CB1 receptors can influence metabolic pathways, making this compound a candidate for research into obesity and diabetes treatments.

Binding Affinity and Efficacy of this compound

Case Study 1: Modulation in Pain Models

In a study examining the effects of this compound on pain pathways, researchers found that the compound significantly altered pain perception without direct activation of CB1 receptors. This suggests its utility in developing pain management therapies that minimize psychoactive effects associated with traditional cannabinoids.

Case Study 2: Neuroprotective Effects

Research involving this compound's impact on neurodegenerative models demonstrated that while it did not enhance endocannabinoid signaling, it maintained neuroprotective properties. This highlights its potential for therapeutic applications in conditions like Alzheimer's disease where modulation rather than activation may be beneficial .

作用机制

GAT228 作为 CB1 受体的正变构调节剂。它与受体上的一个与正构位点不同的特定部位结合,并增强受体对内源性大麻素的反应。 这种调节导致 β-arrestin 募集增加、cAMP 抑制以及 ERK1/2 和 PLCβ3 磷酸化 .

相似化合物的比较

类似化合物

GAT211: GAT228 衍生而来的外消旋混合物.

GAT229: GAT211 的 S-(-)-对映异构体,作为一种有效的、Gαi/o 偏向的 CB1 正变构调节剂,没有内在活性.

ZCZ011: 另一种 CB1 受体的正变构调节剂.

This compound 的独特性

This compound 的独特之处在于它能够作为一种无偏 CB1 变构激动剂,增强内源性大麻素的治疗作用,而不会引起精神活性或耐受性。 这使其成为开发针对内源性大麻素系统的新型治疗剂的很有希望的候选者 .

生物活性

GAT228 is a compound belonging to the class of cannabinoid receptor modulators, specifically targeting the cannabinoid receptor type 1 (CB1R). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is characterized as an enantiomerically pure compound, specifically the R-(+)-enantiomer of a series of 2-phenylindole derivatives. It functions primarily as a positive allosteric modulator (PAM) and allosteric agonist at CB1R, differentiating itself from its counterpart GAT229, which exhibits distinct pharmacological properties.

Allosteric Modulation

This compound's mechanism involves binding to allosteric sites on the CB1 receptor, which enhances the receptor's response to orthosteric ligands like CP55940. This interaction promotes a conformational change in the receptor, facilitating increased G protein dissociation and downstream signaling. The binding site for this compound has been identified as an intracellular exosite (TMH1–2–4), which allows it to act both as a PAM and an allosteric agonist .

In Vitro Studies

In vitro studies have demonstrated that this compound enhances CP55940-induced G protein dissociation at specific mutant receptors, indicating its role in positive allosteric modulation. Notably, at concentrations of 10 μM, this compound significantly increased G protein dissociation at certain receptor mutants (e.g., F408A, Y172A), while showing no effect on others .

In Vivo Studies

In vivo evaluations have highlighted this compound's analgesic properties. For instance, in a corneal pain model using capsaicin stimulation, this compound demonstrated significant anti-nociceptive effects at higher concentrations (1% and 2%), unlike its enantiomer GAT229 . This suggests that this compound may have therapeutic applications in pain management through its action on CB1 receptors.

Case Study 1: Pain Management

A study assessed the efficacy of this compound in reducing corneal pain in mice. When administered at concentrations of 1% and 2%, this compound significantly reduced pain scores compared to vehicle-treated groups (p < 0.0001). This effect was mediated through CB1 receptor activation, as indicated by the blockade of pain relief with the CB1 antagonist AM251 .

Case Study 2: Neuropathic Pain

Another investigation focused on neuropathic pain models where this compound was tested in combination with Δ8-THC. The results indicated that while GAT229 potentiated the effects of Δ8-THC, this compound exhibited direct analgesic properties independent of Δ8-THC, further supporting its potential as a standalone therapeutic agent .

Comparative Analysis of Biological Activity

Research Findings

Recent studies emphasize the importance of understanding ligand-receptor interactions for developing effective therapeutics targeting CB1R. The unique binding characteristics and biological activities of this compound suggest it may offer advantages over traditional orthosteric agonists by minimizing side effects associated with direct receptor activation .

属性

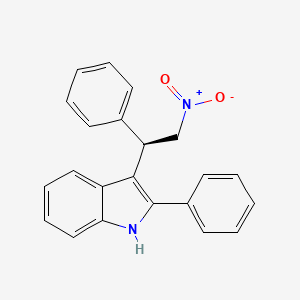

IUPAC Name |

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。